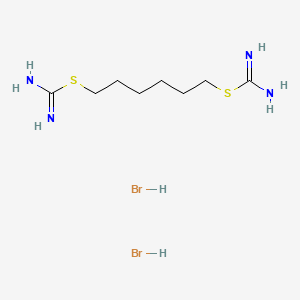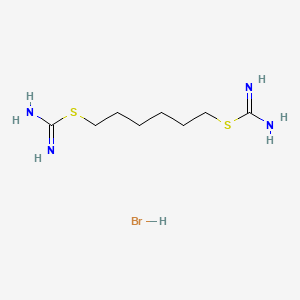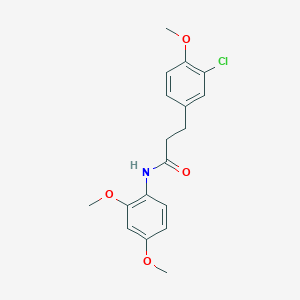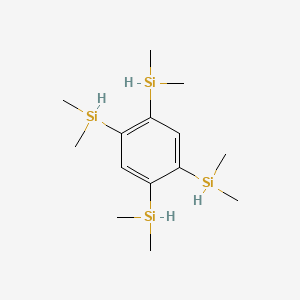
Hexane diisothiourea dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hexane diisothiourea dihydrobromide involves the reaction of hexane with isothiourea under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using specialized equipment to maintain the necessary reaction conditions .
Chemical Reactions Analysis
Hexane diisothiourea dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexane diisothiourea dihydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its ability to inhibit certain enzymes. In medicine, it is explored for its potential therapeutic properties, including its role as an inhibitor of nitric oxide synthase. In industry, it is used in the production of rubber and other materials .
Mechanism of Action
The mechanism of action of hexane diisothiourea dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit nitric oxide synthase, which plays a crucial role in various physiological processes. The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby exerting its effects .
Comparison with Similar Compounds
Hexane diisothiourea dihydrobromide can be compared with other similar compounds such as 2-(2-Aminoethyl)-2-thiopseudourea dihydrobromide and S-(2-Aminoethyl)isothiouronium bromide hydrobromide. These compounds share similar structural features and chemical properties but differ in their specific applications and effects. This compound is unique in its specific use as an accelerator in the vulcanization of rubber and its potential therapeutic properties .
Properties
CAS No. |
64058-53-3 |
|---|---|
Molecular Formula |
C8H20Br2N4S2 |
Molecular Weight |
396.2 g/mol |
IUPAC Name |
6-carbamimidoylsulfanylhexyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C8H18N4S2.2BrH/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;;/h1-6H2,(H3,9,10)(H3,11,12);2*1H |
InChI Key |
MSJHBLBWGQLLAK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCSC(=N)N)CCSC(=N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-chlorophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B11947513.png)


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)









